4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide is a complex organic compound characterized by the presence of a naphthalene ring, a sulfonamide group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindoline-1,3-dione moiety, which can be synthesized by the condensation of an aromatic primary amine with a maleic anhydride derivative . The naphthalene sulfonamide part is then introduced through a sulfonation reaction, followed by coupling with the isoindoline-1,3-dione intermediate under specific conditions such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can introduce various functional groups to the naphthalene ring or the sulfonamide moiety .
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to specific proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- Hexahydrophthalimide derivatives
Uniqueness
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring and an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-23(4-2)29(27,28)20-14-13-19(15-9-5-6-10-16(15)20)24-21(25)17-11-7-8-12-18(17)22(24)26/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUKGONKVRCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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